Hairpin Ribozyme RNA–RNA Ligation Inhibition: 5'-Chloro vs. 5'-Amino-5'-deoxyguanosine
In a head-to-head hairpin ribozyme ligation assay using RNA oligomers of identical sequence (5'-N'UCCUCUCC), both 5'-chloro-5'-deoxyguanosine and 5'-amino-5'-deoxyguanosine completely abolished detectable ligation product formation, demonstrating equivalent inhibitory potency at the tested concentration [1]. However, the 5'-amino-modified oligomer exhibited significantly reduced electrophoretic mobility (lower band on gel) relative to the 5'-chloro-modified oligomer of identical length, due to protonation of the amino group decreasing the overall negative charge [1]. This differential gel mobility provides a practical advantage for the 5'-chloro analog in analytical workflows where predictable migration patterns are critical.
| Evidence Dimension | Hairpin ribozyme RNA–RNA ligation inhibition and electrophoretic mobility |
|---|---|
| Target Compound Data | No ligation product detected; normal electrophoretic mobility for oligomer length |
| Comparator Or Baseline | 5'-amino-5'-deoxyguanosine: No ligation product detected; reduced electrophoretic mobility (lower band position) |
| Quantified Difference | Equivalent inhibition (both complete); 5'-amino analog shows aberrant gel migration vs. expected mobility of 5'-chloro analog |
| Conditions | 92mer hairpin ribozyme + 12mer substrate (5'-GGCCACCUGACA with 2',3'-cyclic phosphate) + 9mer modified oligomer (5'-N'UCCUCUCC); denaturing PAGE analysis |
Why This Matters
For structural biology and mechanistic studies requiring precise electrophoretic characterization, the 5'-chloro analog avoids charge-induced mobility artifacts that complicate interpretation of results with the 5'-amino analog.
- [1] Sigurdsson, S. T., et al. (2004) Chemical syntheses of inhibitory substrates of the RNA–RNA ligation reaction catalyzed by the hairpin ribozyme. Nucleic Acids Res., 32(6), 2017–2022. View Source
